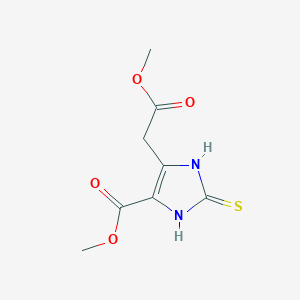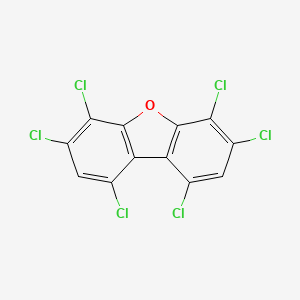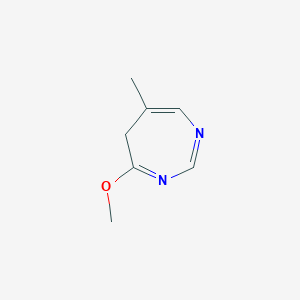
Benzyl 4-methoxybenzene-1-carbodithioate
Vue d'ensemble
Description
Benzyl 4-methoxybenzene-1-carbodithioate, also known as BMBC, is a molecule of particular interest in the scientific community due to its unique properties. BMBC is a derivative of p-methoxybenzene, a compound that has been studied for many years. It has been used in a wide range of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, BMBC has been shown to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Benzyl 4-methoxybenzene-1-carbodithioate is not completely understood. However, it is believed that Benzyl 4-methoxybenzene-1-carbodithioate acts as a nucleophile, which means it can react with other compounds to form new compounds. It is also believed that Benzyl 4-methoxybenzene-1-carbodithioate can react with other molecules to form new bonds, which can be used to synthesize new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzyl 4-methoxybenzene-1-carbodithioate are not well understood. However, it has been shown to have potential therapeutic applications in the treatment of various diseases. In particular, Benzyl 4-methoxybenzene-1-carbodithioate has been studied for its potential to treat cancer, inflammation, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzyl 4-methoxybenzene-1-carbodithioate for lab experiments are that it is relatively easy to synthesize and is relatively stable. Additionally, Benzyl 4-methoxybenzene-1-carbodithioate is a relatively inexpensive compound, making it an attractive option for research. However, there are some limitations to using Benzyl 4-methoxybenzene-1-carbodithioate for lab experiments. For example, Benzyl 4-methoxybenzene-1-carbodithioate is a relatively volatile compound and can be difficult to handle in the lab. Additionally, Benzyl 4-methoxybenzene-1-carbodithioate is not very soluble in water, making it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of Benzyl 4-methoxybenzene-1-carbodithioate. In particular, Benzyl 4-methoxybenzene-1-carbodithioate may be useful in the development of new catalysts and materials for use in biotechnology and nanotechnology. Additionally, Benzyl 4-methoxybenzene-1-carbodithioate may be useful in the development of new drugs for the treatment of various diseases. Finally, Benzyl 4-methoxybenzene-1-carbodithioate may be useful in the synthesis of a variety of other organic compounds.
Applications De Recherche Scientifique
Benzyl 4-methoxybenzene-1-carbodithioate has been studied in a variety of scientific research applications. It has been used to synthesize pharmaceuticals, dyes, and other organic compounds. Additionally, Benzyl 4-methoxybenzene-1-carbodithioate has been used in the development of new catalysts and materials for use in biotechnology and nanotechnology. It has also been used as a starting material in the synthesis of a variety of other organic compounds.
Propriétés
IUPAC Name |
benzyl 4-methoxybenzenecarbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c1-16-14-9-7-13(8-10-14)15(17)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLOHJRGXEOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538226 | |
| Record name | Benzyl 4-methoxybenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-methoxybenzene-1-carbodithioate | |
CAS RN |
93198-47-1 | |
| Record name | Benzyl 4-methoxybenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1H-Indole-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3066853.png)


![6-Bromo-5,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3066883.png)








